molecular formula C7H5Br2NO2 B8060033 1-(Dibromomethyl)-3-nitrobenzene

1-(Dibromomethyl)-3-nitrobenzene

Cat. No.: B8060033
M. Wt: 294.93 g/mol
InChI Key: KNWVHZPMNHWXPC-UHFFFAOYSA-N
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Description

1-(Dibromomethyl)-3-nitrobenzene is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photophysics and Photochemistry of Nitrobenzene Derivatives : Nitrobenzene, a related compound, exhibits complex photophysical and photochemical properties, which are significant in understanding the behavior of similar nitroaromatic compounds like 1-(Dibromomethyl)-3-nitrobenzene (Giussani & Worth, 2017).

  • Fe0 Reduction in Wastewater Treatment : A study on the reduction of nitrobenzene to aniline in wastewater using zerovalent iron could be relevant to the degradation processes involving this compound (Mantha et al., 2001).

  • Isotopic Abundance in Chemical Analysis : Research on 1-Chloro-3-nitrobenzene, a similar compound, and its isotopic abundance ratios could have implications for the analysis of this compound in various industrial applications (Trivedi et al., 2016).

  • Luminescent Metal–Organic Frameworks for Sensing : A study on zinc-based metal–organic frameworks for sensing nitrobenzene in different environments suggests potential applications for detecting or analyzing this compound (Xu et al., 2020).

  • Synthesis and Chemical Transformation : Research on the synthesis of m-Nitrobenzaldehyde from m-nitrobenzyl bromide and this compound highlights its utility in chemical synthesis processes (Ding Dun-dun, 2011).

  • Photoreaction and Electron Attachment : Studies on the photoreaction of nitrobenzene derivatives and electron attachment provide insights into the chemical behavior under specific conditions, which can be relevant for similar compounds (McIntyre et al., 2004).

  • Catalytic Effects in Electrochemical Degradation : Research on the electrochemical degradation of nitrobenzene in the presence of various catalysts offers insights into potential applications for the degradation or transformation of this compound (Brillas et al., 2004).

  • Structural Analysis and Computational Studies : Investigations into the structure and computational calculations of nitrobenzene and its derivatives, including those with similar halogen substitutions, provide valuable information for understanding the properties of this compound (Maahury & Amos, 2022).

Properties

IUPAC Name

1-(dibromomethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWVHZPMNHWXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.